molecular formula C54H36S B12569125 Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- CAS No. 487059-90-5

Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)-

Cat. No.: B12569125
CAS No.: 487059-90-5
M. Wt: 716.9 g/mol
InChI Key: IBZSMPRZUSPJCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- typically involves a two-step process. The first step is a Lewis acid-promoted Friedel–Crafts reaction, which introduces the fluorenyl groups onto the thiophene ring. This is followed by an oxidation process to achieve the final product .

Industrial Production Methods

Techniques such as chromatography-free synthesis and the use of Grignard reagents or direct arylation are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones or other oxygenated derivatives, while substitution reactions can yield a wide range of functionalized thiophene derivatives .

Mechanism of Action

The mechanism by which thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- exerts its effects is primarily related to its electronic structure. The conjugated system of the thiophene and fluorenyl groups allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved are typically those associated with organic semiconductors, where the compound facilitates the movement of electrons or holes through the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- is unique due to the presence of diphenyl groups, which enhance its stability and electronic properties compared to similar compounds with different substituents. This makes it particularly valuable for applications in organic electronics and materials science .

Properties

CAS No.

487059-90-5

Molecular Formula

C54H36S

Molecular Weight

716.9 g/mol

IUPAC Name

2,5-bis(9,9-diphenylfluoren-2-yl)thiophene

InChI

InChI=1S/C54H36S/c1-5-17-39(18-6-1)53(40-19-7-2-8-20-40)47-27-15-13-25-43(47)45-31-29-37(35-49(45)53)51-33-34-52(55-51)38-30-32-46-44-26-14-16-28-48(44)54(50(46)36-38,41-21-9-3-10-22-41)42-23-11-4-12-24-42/h1-36H

InChI Key

IBZSMPRZUSPJCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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